D-erythro-N,N,N-Trimethylsphingosine Chloride
Description
Interaction with Protein Kinase C (PKC) Isoforms
D-erythro-N,N,N-Trimethylsphingosine Chloride (TMS-Cl) exhibits potent inhibitory effects on protein kinase C (PKC) isoforms, a critical regulator of cellular signaling. PKC activation is linked to processes such as cell proliferation, apoptosis, and inflammatory responses. TMS-Cl competes with endogenous sphingosine, blocking PKC activation by preventing its translocation to membrane compartments. Studies in platelets and endothelial cells demonstrate that TMS-Cl attenuates thrombin-induced P-selectin expression, a PKC-dependent process critical for leukocyte-endothelial interactions. Notably, TMS-Cl’s PKC inhibition is non-selective, affecting multiple isoforms (e.g., α, β, γ) but with weaker potency compared to staurosporine analogs.
| Parameter | Value | Source |
|---|---|---|
| PKC Inhibition (IC50) | Not quantified (qualitative) | |
| Selectivity | Broad isoform inhibition |
Inhibition of Sphingosine Kinase (SK) Activity
TMS-Cl acts as a competitive inhibitor of sphingosine kinase (SK), a key enzyme converting sphingosine to sphingosine-1-phosphate (S1P). By blocking SK activity, TMS-Cl reduces intracellular S1P levels, disrupting pro-survival signaling. This mechanism is analogous to N,N-dimethylsphingosine (DMS), though TMS-Cl exhibits distinct pharmacokinetic properties due to its N-trimethylation. In cancer models, SK inhibition by TMS-Cl correlates with increased ceramide accumulation and reduced S1P-dependent proliferation.
| SK Inhibition | Effect | Source |
|---|---|---|
| SK1/SK2 Competitiveness | Broad inhibition (low specificity) | |
| Ceramide Accumulation | ↑ Pro-apoptotic C16-ceramide (3.7-fold) |
Regulation of Sphingosine-1-Phosphate (S1P) Signaling Axis
S1P signaling via G-protein-coupled receptors (S1PR1-5) regulates angiogenesis, immune cell trafficking, and survival. TMS-Cl’s SK inhibition deprives cells of S1P, a ligand for S1PRs. This disruption impairs S1P-mediated Akt activation, as demonstrated in glioblastoma models where TMS-Cl reduces Akt phosphorylation at Thr308/Ser473. Additionally, S1P depletion by TMS-Cl may enhance stress-related pathways like JNK, contributing to apoptosis.
| S1P-Dependent Pathway | TMS-Cl Effect | Source |
|---|---|---|
| Akt Activation | ↓ Phosphorylation (Thr308/Ser473) | |
| JNK Activation | ↑ Phosphorylation (delayed) |
Cross-Talk with Akt/mTOR and MAPK Pathways
TMS-Cl intersects with PI3K/Akt/mTOR and MAPK/ERK pathways, critical for growth and survival. In gastric cancer cells, combined inhibition of PI3K/Akt/mTOR (via rapamycin) and MAPK/ERK (via PD98059) synergistically suppresses proliferation, suggesting TMS-Cl may amplify these effects by reducing S1P’s cross-talk with these pathways. For instance, S1P’s activation of Akt/mTOR is mitigated by TMS-Cl, while PKC inhibition may indirectly affect MAPK/ERK signaling.
| Pathway | TMS-Cl Impact | Source |
|---|---|---|
| PI3K/Akt/mTOR | ↓ Akt phosphorylation | |
| MAPK/ERK | Indirect modulation via PKC |
Chemical Properties and Stability
| Property | Value | Source |
|---|---|---|
| CAS Number | 134962-48-4 | |
| Molecular Formula | C21H44ClNO2 | |
| Formula Weight | 378.03 g/mol | |
| Solubility | >10 mg/mL (water) | |
| Stability | Store at -20°C |
Research Findings and Therapeutic Applications
Anti-Tumor Activity
TMS-Cl inhibits growth of human tumor cell lines in vitro and in vivo. Nu/nu mice xenograft models show reduced tumor burden, attributed to blocked transmembrane signaling. Its cardioprotective effects in myocardial ischemia-reperfusion injury highlight potential in cardiovascular therapeutics, though efficacy diminishes in obese/diabetic models due to altered signaling.
Anti-Inflammatory and Cardioprotective Effects
TMS-Cl reduces leukocyte-endothelial adhesion and preserves cardiac function post-ischemia by inhibiting PKC-mediated inflammatory pathways. In platelets, it attenuates thrombin-induced P-selectin expression, decreasing thrombus formation.
Properties
IUPAC Name |
[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLGDGOHFHYNH-DSQFUKAXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565017 | |
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134962-48-4 | |
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
The chemical synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride begins with sphingosine (C₁₈H₃₇NO₂), a naturally occurring amino alcohol. Key reagents include:
-
Methylating agents : Trimethylamine, methyl iodide, or dimethyl sulfate.
-
Solvents : Dichloromethane, methanol, or tetrahydrofuran.
-
Acid for salt formation : Hydrochloric acid (HCl).
The methylation step targets the primary amine group of sphingosine, converting it into a quaternary ammonium salt. Subsequent chloride ion incorporation enhances solubility and stability.
Reaction Conditions and Optimization
Methylation is typically performed under basic conditions (pH 9–11) to deprotonate the amine group, facilitating nucleophilic attack on the methylating agent. For example:
-
Methylation : Sphingosine is dissolved in methanol, and methyl iodide is added dropwise at 0–5°C. The reaction proceeds for 12–24 hours under nitrogen atmosphere.
-
Quaternization : The product is treated with HCl to form the chloride salt.
Key parameters :
Purification Techniques
Crude product purification involves:
-
Liquid-liquid extraction : Separation using ethyl acetate and water.
-
Column chromatography : Silica gel with a gradient of methanol in dicholoromethane (0–10%).
-
Recrystallization : From ethanol/water mixtures to achieve >95% purity.
Biotechnological and Fermentation Methods
Microbial Strain Selection
Recent advances utilize Saccharomyces cerevisiae or Pichia pastoris engineered to overexpress serine palmitoyltransferase and ceramidase, enabling de novo sphingosine production.
Fermentation Parameters
Extraction and Hydrolysis
Post-fermentation processing includes:
-
Supercritical CO₂ extraction : Efficiently isolates sphingosine derivatives at 40°C and 250 bar.
-
Hydrolysis : Acetylated intermediates are treated with NaOH (0.1 M, 60°C, 2 hours) to yield free sphingosine.
Industrial-Scale Production
Scalability Challenges
Quality Control Measures
-
Analytical methods :
-
Specifications :
-
Purity ≥98% (by HPLC).
-
Residual solvents ≤0.1% (ICH guidelines).
-
Comparative Analysis of Synthesis Routes
| Parameter | Chemical Synthesis | Biotechnological Method |
|---|---|---|
| Yield | 60–75% | 40–50% |
| Time | 3–5 days | 7–10 days |
| Cost | High (reagents) | Moderate (fermentation) |
| Environmental Impact | Solvent waste | Low (green extraction) |
Key findings :
Chemical Reactions Analysis
Types of Reactions
D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride
The synthesis of this compound typically involves the alkylation of sphingosine derivatives. Various methods have been developed to achieve high yields and purity:
- Nickel-Catalyzed Reductive Coupling : This method utilizes α-aminoaldehydes and silyl alkynes to synthesize D-erythro-sphingosine efficiently. The process demonstrates exceptional regioselectivity and diastereoselectivity, yielding compounds suitable for further modification into trimethylsphingosine derivatives .
- Palladium-Catalyzed Coupling : A concise total synthesis has been reported using palladium-catalyzed coupling reactions that yield D-erythro-sphingosine with high enantiomeric purity (>99% ee) and diastereomeric purity (up to 99%) through a series of carefully controlled reactions .
Biological Activities
This compound exhibits several notable biological activities:
- Inhibition of Protein Kinase C (PKC) : This compound has been shown to inhibit PKC activity, which is crucial in various signaling pathways involved in cell growth and differentiation. This inhibition can affect tumor progression and cell survival .
- Cell Signaling : Sphingosines play a significant role in cellular signaling pathways. They act as second messengers that can influence cell proliferation, apoptosis, and migration, making them important in cancer research.
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Cancer Research : Due to its role in modulating cell signaling pathways, this compound has potential applications in cancer therapy. It may serve as a lead compound for developing new anticancer agents that target sphingolipid metabolism.
- Neurodegenerative Disorders : Research indicates that sphingolipids are involved in neurodegenerative conditions such as Alzheimer's disease. The modulation of sphingolipid metabolism through compounds like this compound could provide new avenues for treatment .
Case Study 1: Cancer Cell Line Studies
A study evaluated the effects of D-erythro-N,N,N-trimethylsphingosine on various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell proliferation. The results indicated a dose-dependent response with significant effects observed at micromolar concentrations.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that D-erythro-N,N,N-trimethylsphingosine could protect against oxidative stress-induced cell death. This suggests potential neuroprotective properties that could be harnessed in therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of D-erythro-N,N,N-Trimethylsphingosine Chloride involves its interaction with sphingosine kinases and other enzymes involved in sphingolipid metabolism. The trimethyl groups significantly alter the molecule’s biophysical properties, inhibiting its phosphorylation by sphingosine kinases. This inhibition affects sphingolipid-mediated signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: The natural precursor of D-erythro-N,N,N-Trimethylsphingosine Chloride.
N,N-Dimethylsphingosine: Another chemically modified sphingolipid with two methyl groups on the nitrogen atom.
N-Methylsphingosine: A sphingolipid derivative with a single methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of three methyl groups on the nitrogen atom, which significantly alters its interaction with enzymes and its biophysical properties. This makes it a valuable tool for studying sphingolipid signaling pathways and their role in various cellular processes .
Biological Activity
D-erythro-N,N,N-trimethylsphingosine chloride (TMS) is a synthetic sphingolipid derivative that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of TMS, drawing from various research findings and case studies.
Overview of Sphingolipids
Sphingolipids are a class of lipids that play critical roles in cellular signaling, membrane structure, and the regulation of various biological processes. D-erythro-N,N,N-trimethylsphingosine is a modified form of sphingosine, characterized by three methyl groups on the nitrogen atom, which enhances its solubility and biological activity.
Inhibition of Protein Kinase C (PKC)
TMS has been shown to inhibit protein kinase C (PKC) activity, a crucial enzyme involved in various signaling pathways. The inhibition of PKC by TMS can lead to reduced cell proliferation and altered apoptosis pathways. Research indicates that TMS affects platelet activation by inhibiting gamma-thrombin-induced aggregation and secretion through PKC inhibition .
Modulation of Sphingosine Kinase Activity
TMS also acts as an inhibitor of sphingosine kinase (SK), which is responsible for converting sphingosine into sphingosine-1-phosphate (S1P). This modulation affects vascular smooth muscle cell (VSMC) proliferation and apoptosis, demonstrating TMS's potential in vascular biology and therapeutics .
Antiproliferative Effects
TMS exhibits significant antiproliferative effects on various cell types. In vitro studies have demonstrated that TMS reduces [^3H]-thymidine incorporation in VSMCs, indicating a decrease in DNA synthesis and cell proliferation. The effective concentration (IC50) for this effect was reported to be approximately 12 µM .
Effects on Apoptosis
In addition to inhibiting proliferation, TMS has been linked to promoting apoptosis in certain cell lines. This dual action makes TMS a candidate for therapeutic applications in conditions characterized by excessive cell growth, such as cancer.
Vascular Injury Model
In a study involving a vascular injury model, TMS was delivered via an endoluminal catheter following balloon injury to coronary arteries. The results indicated that TMS treatment significantly reduced intimal hyperplasia compared to control groups, suggesting its potential use in preventing restenosis after angioplasty .
Cancer Research
Research involving human breast cancer cells has shown that TMS can inhibit S1P formation, which is crucial for cancer cell survival and proliferation. This inhibition was associated with reduced tumor growth in animal models treated with TMS .
Data Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for producing D-erythro-N,N,N-Trimethylsphingosine Chloride, and what challenges exist in achieving high purity?
- The synthesis of N-methylated sphingosine derivatives, including this compound, remains poorly characterized. Current methods likely involve sequential methylation of sphingosine precursors, but incomplete methylation or stereochemical inconsistencies can arise. Purification challenges include separating byproducts (e.g., mono- or di-methyl analogs) using techniques like reverse-phase HPLC or ion-exchange chromatography .
Q. How does this compound modulate intracellular signaling pathways?
- The compound inhibits sphingosine kinase (SPHK), blocking the conversion of sphingosine to sphingosine-1-phosphate (S1P), a key lipid mediator. This inhibition disrupts S1P-dependent pathways, such as NF-κB activation and leukocyte migration . Methodologically, SPHK activity can be quantified via LC-MS/MS to measure S1P levels or radiometric assays using [³²P]-ATP .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Spill management: Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological functions of this compound (e.g., cardioprotective vs. pro-apoptotic effects)?
- Functional discrepancies may arise from cell-type specificity, concentration-dependent effects, or off-target interactions. For example:
- Cardioprotection: Observed at low doses (≤10 μM) via inhibition of leukocyte-endothelial adhesion .
- Pro-apoptotic effects: Seen in cancer cells at higher doses (≥20 μM) through SPHK inhibition and ceramide accumulation .
- Methodological mitigation: Use transcriptomic profiling (RNA-seq) or phosphoproteomics to map context-dependent signaling nodes .
Q. What experimental strategies are recommended to optimize in vivo delivery of this compound for preclinical studies?
- Challenges include poor aqueous solubility and rapid metabolism. Strategies include:
- Formulation: Encapsulation in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Dosing regimens: Subcutaneous or intraperitoneal administration to bypass first-pass metabolism .
- Pharmacokinetic monitoring: LC-MS/MS to track compound stability and metabolite formation in plasma/tissues .
Q. How can researchers address the lack of standardized assays for quantifying N,N,N-Trimethylsphingosine derivatives in complex biological matrices?
- Develop targeted lipidomics workflows:
- Extraction: Use methanol-chloroform mixtures with internal standards (e.g., deuterated analogs).
- Detection: High-resolution mass spectrometry (HRMS) in positive ion mode for precise mass-to-charge (m/z) identification .
- Validation: Cross-validate with enzymatic assays (e.g., SPHK activity kits) to confirm functional relevance .
Data Integration and Interpretation
Q. What computational tools are available to model the interaction between this compound and its molecular targets?
- Molecular docking (e.g., AutoDock Vina) can predict binding affinities to SPHK or S1P receptors. Pair with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. How should researchers design experiments to distinguish between direct and indirect effects of this compound in cellular models?
- Knockdown/knockout models: Use siRNA or CRISPR-Cas9 to silence SPHK or S1P receptors and observe compound efficacy .
- Time-course assays: Measure early (≤1 hr) vs. late (≥24 hr) signaling events (e.g., ERK phosphorylation vs. caspase activation) .
Safety and Compliance
Q. What regulatory considerations apply to the use of this compound in animal studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
